2-Methylbutyl acetate;pentyl acetate
Overview
Description
2-Methylbutyl acetate, also known as pentyl acetate, is an ester with the chemical formula C7H14O2. It is commonly found in nature and is known for its pleasant fruity odor, often associated with the smell of apples. This compound is widely used in the flavor and fragrance industry due to its appealing scent.
Scientific Research Applications
2-Methylbutyl acetate has various applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in the natural aroma of fruits and its potential use in pheromone research.
Medicine: Investigated for its potential therapeutic properties and use in drug formulation.
Industry: Widely used in the flavor and fragrance industry, as well as in the production of perfumes and cosmetics
Mechanism of Action
Target of Action
It is known that esters, such as 2-methylbutyl acetate; pentyl acetate, are often involved in reactions with various enzymes and proteins within the body .
Mode of Action
As an ester, it can undergo hydrolysis, a reaction with water that breaks the ester bond to form an alcohol and a carboxylic acid . This reaction can be catalyzed by enzymes known as esterases .
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including esterification and hydrolysis .
Pharmacokinetics
Esters are generally known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver (often through hydrolysis), and excreted via the kidneys .
Result of Action
Esters are known to participate in a variety of biochemical reactions, potentially influencing numerous cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylbutyl acetate; pentyl acetate. For instance, factors such as temperature, pH, and the presence of specific enzymes can affect the rate of ester hydrolysis . Additionally, the compound’s stability may be affected by exposure to light, heat, and moisture .
Biochemical Analysis
Biochemical Properties
2-Methylbutyl acetate; pentyl acetate, like other esters, has a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . It is known to have a strong nutty, banana odor and a nutty, tropical taste . It is soluble in water and alcohol and is used as a flavoring and fragrance agent .
Cellular Effects
For instance, they can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Methylbutyl acetate; pentyl acetate is not well-studied. Esters like 2-Methylbutyl acetate; pentyl acetate are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A study on the headspace analysis of a biological sample, ripe banana, which contains 2-Methylbutyl acetate; pentyl acetate, showed that the ratios of compounds present in the headspace changed significantly over time .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 2-Methylbutyl acetate; pentyl acetate in animal models. A study on the percutaneous absorption of thirty-eight organic solvents, including a mixture of 2-Methylbutyl acetate and pentyl acetate, in vitro using pig skin, provides some insights .
Metabolic Pathways
Esters like 2-Methylbutyl acetate; pentyl acetate are known to be involved in various metabolic pathways .
Transport and Distribution
It is known that esters like 2-Methylbutyl acetate; pentyl acetate are miscible with most common organic solvents, but practically insoluble in water .
Subcellular Localization
Esters like 2-Methylbutyl acetate; pentyl acetate are known to be involved in various cellular processes, which could potentially direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbutyl acetate can be synthesized through the esterification of acetic acid with 2-methylbutanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is as follows:
[ \text{CH}_3\text{COOH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{CH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 2-methylbutyl acetate involves the same esterification process but on a larger scale. The reaction is carried out in a reactor with continuous stirring and heating to maintain the reaction temperature. Excess acetic acid is often used to drive the reaction to completion, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 2-methylbutyl acetate can be hydrolyzed back into acetic acid and 2-methylbutanol.
Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted into carboxylic acids and alcohols.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like LiAlH4.
Major Products
Hydrolysis: Acetic acid and 2-methylbutanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.
Methyl butyrate: Known for its pineapple-like smell, used in flavoring and fragrance applications.
Isopentyl acetate:
Uniqueness
2-Methylbutyl acetate is unique due to its specific fruity odor reminiscent of apples, making it particularly valuable in the flavor and fragrance industry. Its chemical structure allows for specific interactions with olfactory receptors, distinguishing it from other esters .
Properties
IUPAC Name |
2-methylbutyl acetate;pentyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14O2/c1-4-6(2)5-9-7(3)8;1-3-4-5-6-9-7(2)8/h6H,4-5H2,1-3H3;3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUIXWQPOJYELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C.CCC(C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583454 | |
Record name | 2-Methylbutyl acetate--pentyl acetate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-93-9 | |
Record name | 2-Methylbutyl acetate--pentyl acetate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173022-93-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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